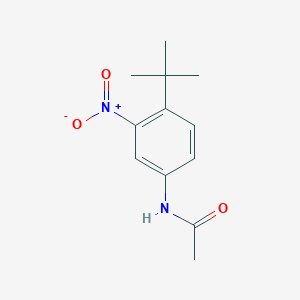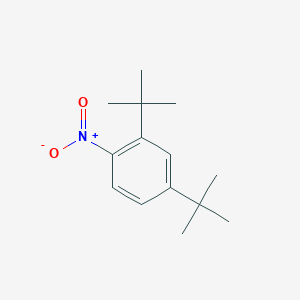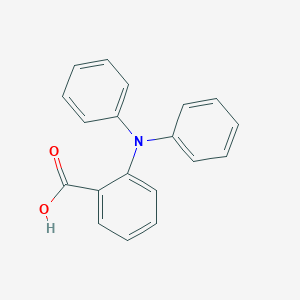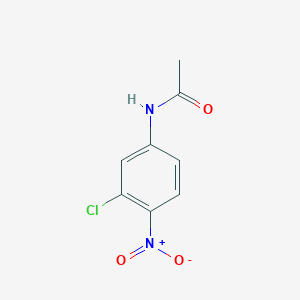
5-Methoxy-2-nitrobenzaldehyde
Übersicht
Beschreibung
5-Methoxy-2-nitrobenzaldehyde is a starting material used to synthesize a novel class of cis-locked combretastatins named combretabenzodiazepines which shows cytotoxic and antitubulin activity .
Synthesis Analysis
The synthesis of 5-Methoxy-2-nitrobenzaldehyde involves a mixture containing 5-hydroxy-2-nitrobenzaldehyde in DMF with iodomethane and potassium carbonate. This mixture is stirred at room temperature for 16 hours. The resulting mixture is concentrated and partitioned between ethyl acetate and water. The organic layer is washed with brine and dried and concentrated to afford 5-methoxy-2-nitrobenzaldehyde in quantitative yield .Molecular Structure Analysis
The molecular formula of 5-Methoxy-2-nitrobenzaldehyde is C8H7NO4 and its molecular weight is 181.15 .Physical And Chemical Properties Analysis
5-Methoxy-2-nitrobenzaldehyde is a solid substance . It has a melting point range of 81.0 to 85.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Zinc-Selective Spiropyran-Based Fluorescent Receptors
This compound is used in the synthesis of receptors that selectively bind to zinc ions. These receptors are fluorescent and can be regenerated by exposure to light, making them useful for detecting and quantifying zinc in various samples .
Synthesis of Combretabenzodiazepines
5-Methoxy-2-nitrobenzaldehyde serves as a starting material for synthesizing combretabenzodiazepines, a novel class of compounds with cytotoxic and antitubulin activity. These compounds have potential applications in cancer research due to their ability to disrupt microtubule formation .
Synthesis of Schiff Base Compounds
It is also used in the synthesis of tetradentate Schiff base compounds. Schiff bases have a wide range of applications, including catalysis, organic synthesis, and the development of new materials .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTDDWPHSMILHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282255 | |
| Record name | 5-Methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-nitrobenzaldehyde | |
CAS RN |
20357-24-8 | |
| Record name | 20357-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-methoxy-2-nitrobenzaldehyde in the synthesis of streptonigrin analogues?
A1: 5-Methoxy-2-nitrobenzaldehyde serves as a crucial building block in synthesizing tricyclic analogues of streptonigrin. [, ] These analogues are designed based on the 2-(2′-pyridyl)quinoline-5,8-dione system, mimicking the A and C rings of streptonigrin. [] Researchers utilize a Friedländer condensation reaction, where 5-methoxy-2-nitrobenzaldehyde reacts with a substituted 2-acetylpyridine. This reaction is followed by reductive cyclization and oxidation steps to ultimately yield the desired quinone structures. []
Q2: How does the biological activity of destrioxyphenylstreptonigrin, synthesized using 5-methoxy-2-nitrobenzaldehyde, compare to streptonigrin?
A2: Destrioxyphenylstreptonigrin, a streptonigrin analogue synthesized using 5-methoxy-2-nitrobenzaldehyde, exhibited promising antimicrobial activity. In microbiological assays, it was found to be twice as potent as streptonigrin. [] This highlights the potential of using 5-methoxy-2-nitrobenzaldehyde as a starting material for developing novel therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














